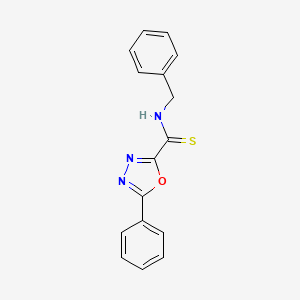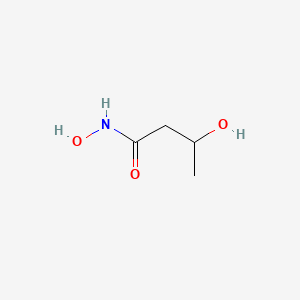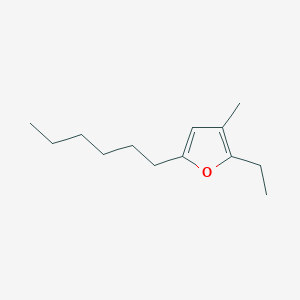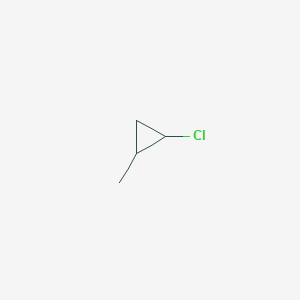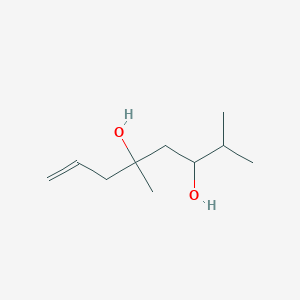
2,5-Dimethyloct-7-ene-3,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyloct-7-ene-3,5-diol is an organic compound with the molecular formula C10H20O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it also features a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyloct-7-ene-3,5-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 2,5-dimethyloct-7-yne. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2,5-dimethyloct-7-yne using a palladium catalyst. This method ensures high yield and purity of the desired diol.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyloct-7-ene-3,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form 2,5-dimethyloctane-3,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: 2,5-Dimethyloct-7-ene-3,5-dione or 2,5-dimethyloct-7-ene-3,5-dicarboxylic acid.
Reduction: 2,5-Dimethyloctane-3,5-diol.
Substitution: 2,5-Dimethyloct-7-ene-3,5-dichloride.
Scientific Research Applications
2,5-Dimethyloct-7-ene-3,5-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dimethyloct-7-ene-3,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The double bond may also participate in reactions with other molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethyloctane-3,5-diol: Lacks the double bond present in 2,5-Dimethyloct-7-ene-3,5-diol.
2,5-Dimethyloct-7-yne-3,5-diol: Contains a triple bond instead of a double bond.
2,5-Dimethyloct-7-ene-3,5-dione: Contains ketone groups instead of hydroxyl groups.
Properties
CAS No. |
89358-09-8 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
2,5-dimethyloct-7-ene-3,5-diol |
InChI |
InChI=1S/C10H20O2/c1-5-6-10(4,12)7-9(11)8(2)3/h5,8-9,11-12H,1,6-7H2,2-4H3 |
InChI Key |
ADSRCRUPEMQSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC(C)(CC=C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


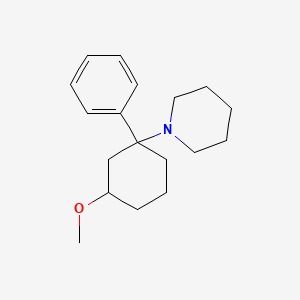
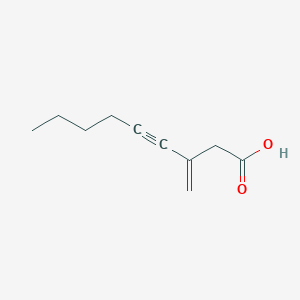
![2-{(E)-[(Benzenecarbothioyl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B14373941.png)


![1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one](/img/structure/B14373956.png)
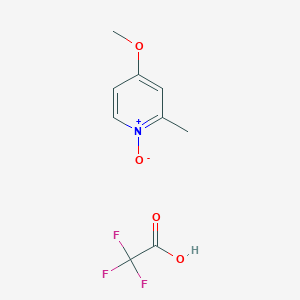
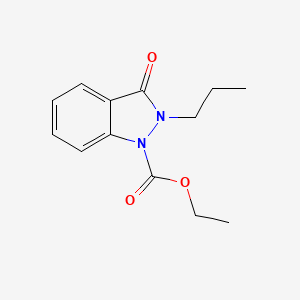
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)
